2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol
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Overview
Description
2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol is an organic compound characterized by its complex structure, which includes a nitrophenyl diazenyl group and a phenoxyethanol moiety
Preparation Methods
The synthesis of 2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol typically involves multiple steps. One common synthetic route starts with the diazotization of 4-nitroaniline, followed by coupling with 2,5-dimethylphenol to form the azo compound. This intermediate is then reacted with ethylene oxide to yield the final product. The reaction conditions often require acidic or basic catalysts to facilitate the diazotization and coupling reactions .
Chemical Reactions Analysis
2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds to 2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol include other azo compounds and phenoxyethanol derivatives. For example:
2-{5-[4-((4-nitrophenyl)diazenyl)phenyl]-1,3,4-oxadiazol-2-ylthio}ethyl acrylate: This compound has a similar azo group but differs in its oxadiazole ring structure.
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: This compound shares the phenoxyethanol moiety but lacks the azo group. The uniqueness of this compound lies in its combination of the nitrophenyl diazenyl group and the phenoxyethanol structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
255908-84-0 |
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Molecular Formula |
C16H17N3O4 |
Molecular Weight |
315.32 g/mol |
IUPAC Name |
2-[2,5-dimethyl-4-[(4-nitrophenyl)diazenyl]phenoxy]ethanol |
InChI |
InChI=1S/C16H17N3O4/c1-11-10-16(23-8-7-20)12(2)9-15(11)18-17-13-3-5-14(6-4-13)19(21)22/h3-6,9-10,20H,7-8H2,1-2H3 |
InChI Key |
FHHPJULQMHZPMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OCCO)C)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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